RG-12915

説明

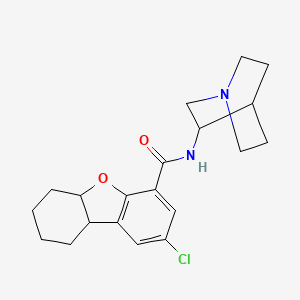

structure given in first source

特性

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2/c21-13-9-15-14-3-1-2-4-18(14)25-19(15)16(10-13)20(24)22-17-11-23-7-5-12(17)6-8-23/h9-10,12,14,17-18H,1-8,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMIBZOCSHLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)C(=CC(=C3)Cl)C(=O)NC4CN5CCC4CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925107 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125363-06-6 | |

| Record name | RG 12915 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125363066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RG-12915

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of serotonin at the 5-HT3 receptor, a ligand-gated ion channel critically involved in the emetic reflex. This antagonistic action underlies its efficacy as an antiemetic agent, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2] Extensive preclinical evaluation has demonstrated its superior potency compared to other 5-HT3 antagonists and a favorable selectivity profile, with minimal affinity for other neurotransmitter receptors.[2] This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and the key experimental data supporting the characterization of this compound.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

The primary molecular target of this compound is the 5-HT3 receptor.[1][2] These receptors are pentameric ligand-gated ion channels expressed on neurons in both the central and peripheral nervous systems. In the context of emesis, they are densely located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brainstem.[1]

Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferents, initiating a signal that travels to the nucleus of the solitary tract and the CTZ, ultimately triggering the vomiting reflex.

This compound acts as a competitive antagonist at these 5-HT3 receptors.[1] By binding to the receptor, it prevents serotonin from binding and activating the channel. This blockade of ion flux and subsequent neuronal depolarization effectively suppresses the initiation of the emetic signal.[1]

Signaling Pathway

The signaling pathway is direct and reliant on the ionotropic nature of the 5-HT3 receptor. The binding of serotonin normally opens a non-selective cation channel, leading to the influx of Na+ and Ca2+ ions and subsequent depolarization of the neuron. This compound physically occludes this binding and activation, thereby inhibiting this signaling cascade.

References

RG-12915: A Technical Whitepaper on a Potent 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2][3][4] Preclinical studies have demonstrated its efficacy in animal models of chemotherapy-induced nausea and vomiting. This document provides an in-depth technical guide on the core pharmacological and chemical properties of this compound, summarizing key quantitative data, outlining typical experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Core Compound Profile

This compound, with the chemical name 2-chloro-N-(quinuclidin-3-yl)-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboxamide, is a small molecule designed for the treatment of emesis, particularly that associated with cancer chemotherapy.[2] Its primary mechanism of action is the competitive antagonism of the 5-HT3 receptor.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C20H25ClN2O2 | [1][2] |

| Molecular Weight | 360.88 g/mol | [1][2] |

| CAS Number | 136174-04-4 | [1] |

| IUPAC Name | 2-chloro-N-(quinuclidin-3-yl)-5a,6,7,8,9,9a-hexahydrodibenzo[b,d]furan-4-carboxamide | [2] |

Pharmacodynamics and Efficacy

This compound exhibits high affinity and selectivity for the 5-HT3 receptor, which is responsible for mediating nausea and vomiting signals in the central and peripheral nervous systems.

Receptor Binding Affinity and Selectivity

In radioligand binding assays, this compound is a potent displacer of binding to 5-HT3 receptor sites.[3] It shows negligible affinity for other receptors, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, or cholinergic-muscarinic sites, with IC50 values for these receptors being less than 1 μM.[1][3]

| Parameter | Value | Species/Assay | Reference |

| IC50 (5-HT3) | 0.16 nM | Radioligand Binding Assay | [1][3][4] |

In Vivo Efficacy

This compound has demonstrated significant anti-emetic effects in preclinical animal models. It is effective against emesis induced by cytotoxic drugs like cisplatin.[3]

| Parameter | Value | Animal Model | Emetic Agent | Reference |

| ED50 | 0.004 mg/kg | Ferret | Cisplatin | [3] |

| Protective Dose | 1 mg/kg (p.o.) | Dog | Cisplatin | [1][3] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapeutic agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gut. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus in the brainstem, ultimately inducing the vomiting reflex. This compound acts by blocking these 5-HT3 receptors, thereby inhibiting the initiation of this emetic signaling cascade.[5]

Figure 1. Signaling pathway of chemotherapy-induced emesis and the inhibitory action of this compound.

Experimental Protocols

While the specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, this section outlines the standard methodologies for the key experiments cited.

Radioligand Binding Assay (for IC50 Determination)

This assay is performed to determine the affinity of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT3 receptor.

-

Radioligand (e.g., [3H]GR65630, a known 5-HT3 antagonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

Cisplatin-Induced Emesis Model in Ferrets (for ED50 Determination)

This in vivo model is used to assess the anti-emetic efficacy of a compound.

-

Animals: Male ferrets.

-

Materials:

-

Cisplatin.

-

This compound at various doses.

-

Vehicle control.

-

-

Procedure:

-

Administer this compound or vehicle to the ferrets via the desired route (e.g., oral or intravenous).

-

After a specified pretreatment time, administer a high dose of cisplatin to induce emesis.

-

Observe the animals for a defined period (e.g., 4-6 hours) and record the number of retches and vomits.

-

The dose of this compound that reduces the number of emetic episodes by 50% is calculated as the ED50 value.

-

Figure 2. General experimental and development workflow for an anti-emetic drug candidate like this compound.

Clinical Development Status

A comprehensive search of publicly available clinical trial registries and scientific literature did not yield any specific results for clinical trials involving this compound. This suggests that the compound may not have progressed to human clinical trials or that the development was discontinued at the preclinical stage.

Conclusion

This compound is a potent and selective 5-HT3 receptor antagonist with demonstrated preclinical efficacy in animal models of chemotherapy-induced emesis. Its high affinity for the 5-HT3 receptor and lack of significant off-target activity indicate a favorable pharmacological profile. However, the absence of publicly available clinical trial data suggests that its development for human use has not progressed or has been halted. This technical summary provides a core understanding of the properties and preclinical evaluation of this compound for researchers and professionals in the field of drug development.

References

RG-12915: A Potent and Selective 5-HT3 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1][2] Extensive preclinical evaluation has demonstrated its efficacy in mitigating chemotherapy-induced emesis, a common and distressing side effect of cancer treatment.[1] This document provides a comprehensive technical overview of this compound, including its pharmacological profile, mechanism of action, and key preclinical data. Detailed experimental methodologies are provided for the pivotal studies that have defined its activity, and all quantitative data are presented in a clear, tabular format. Visual diagrams of its mechanism and experimental workflows are included to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in the emetic reflex, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[3][4] When cytotoxic drugs damage cells in the gastrointestinal tract, they trigger the release of serotonin (5-HT). This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis.[3][5] 5-HT3 receptor antagonists block this signaling pathway, providing a therapeutic strategy for the management of CINV.[3] this compound has emerged as a promising agent in this class due to its high potency and selectivity.[1][6][2]

Chemical Properties

This compound, with the chemical name 4-[N-(1-azabicyclo[2.2.2.]octan-3-(S)-yl)]2-chloro-cis 5a-(S)-9a-(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, is a structurally distinct molecule with the following properties[1]:

| Property | Value |

| Molecular Formula | C20H25ClN2O2[5][7] |

| Molecular Weight | 360.88 g/mol [5][7] |

| CAS Number | 125363-06-6[8][5] |

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT3 receptor.[5] By binding to these receptors on vagal afferents in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone, it prevents serotonin from initiating the signaling cascade that leads to nausea and vomiting.[5]

Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.

Pharmacological Profile

In Vitro Receptor Binding Affinity

Radioligand binding assays have demonstrated that this compound is a highly potent and selective antagonist for the 5-HT3 receptor.[1]

| Receptor Subtype | IC50 (nM) |

| 5-HT3 | 0.16 [1][6][2] |

| alpha-1 Adrenergic | >1000[1] |

| alpha-2 Adrenergic | >1000[1] |

| beta Adrenergic | >1000[1] |

| 5-HT1 | >1000[1] |

| 5-HT2 | >1000[1] |

| Cholinergic-Muscarinic | >1000[1] |

In Vivo Efficacy

Preclinical studies in animal models have confirmed the potent antiemetic effects of this compound.[1]

| Animal Model | Emetic Agent | Route of Administration | ED50 (mg/kg) |

| Ferret | Cisplatin | i.v. or p.o. | 0.004[1] |

| Dog | Cisplatin | p.o. | <1[1][2] |

| Ferret | Cyclophosphamide/Doxorubicin | p.o. | - |

Notably, this compound demonstrates a significantly lower ED50 value compared to other 5-HT3 antagonists like GR 38032F and BRL 43694 in the ferret model.[1] It also exhibits a long duration of action.[1] Importantly, unlike metoclopramide, this compound lacks significant antidopaminergic activity and does not possess gastroprokinetic effects at effective antiemetic doses.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the in vitro receptor binding affinity of this compound.

References

- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 3. drugs.com [drugs.com]

- 4. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. medkoo.com [medkoo.com]

In-Depth Technical Guide: RG-12915

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. Its primary therapeutic potential lies in the management of nausea and vomiting, particularly that induced by chemotherapy.

| Identifier | Value | Source |

| CAS Number | 125363-06-6 | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 360.88 g/mol | [1] |

| Synonyms | RG 12915, LFA17404 | [2] |

Mechanism of Action & Signaling Pathway

This compound exerts its antiemetic effects by selectively blocking the 5-HT3 receptor, a ligand-gated ion channel.[1] The binding of serotonin (5-HT) to this receptor, particularly on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain, initiates a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5][6]

Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates the 5-HT3 receptors on vagal afferents, triggering the vomiting reflex.[5] By competitively inhibiting the binding of serotonin to the 5-HT3 receptor, this compound effectively blocks this signaling pathway. The 5-HT3 receptor is a non-selective cation channel; its activation leads to a rapid influx of Na⁺ and Ca²⁺ ions, causing depolarization of the neuron and propagation of the emetic signal. This compound prevents this ion influx.

The downstream signaling cascade following 5-HT3 receptor activation involves an increase in intracellular calcium, which can then activate calcium-dependent signaling pathways, including calmodulin kinase II (CaMKII) and extracellular signal-regulated kinase (ERK). By blocking the initial ion influx, this compound prevents the activation of these subsequent pathways.

References

- 1. medkoo.com [medkoo.com]

- 2. RG 12915 | C20H25ClN2O2 | CID 130427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Altri inibitori | CymitQuimica [cymitquimica.com]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

Preclinical Profile of RG-12915: A Potent 5-HT3 Antagonist for Chemotherapy-Induced Emesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. The data herein summarizes its efficacy in animal models of chemotherapy-induced emesis, its receptor binding affinity, and its pharmacological selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of antiemetic drug candidates.

Core Findings:

This compound demonstrates significant efficacy in preventing emesis induced by cytotoxic drugs in both ferret and dog models.[1] Its antiemetic properties are attributed to its high affinity and selectivity for the 5-HT3 receptor, with minimal interaction with other receptor types, suggesting a favorable side-effect profile.[1]

Quantitative Data Summary

The preclinical efficacy and receptor binding profile of this compound are summarized in the following tables.

Table 1: In Vivo Antiemetic Efficacy of this compound and Comparator Drugs in the Ferret

| Emetogen | Drug | Route of Administration | ED₅₀ (mg/kg) |

| Cisplatin | This compound | i.v. or p.o. | 0.004 |

| Cisplatin | GR 38032F | - | > 0.004 |

| Cisplatin | BRL 43694 | - | > 0.004 |

| Cisplatin | Metoclopramide | - | > 0.004 |

ED₅₀: The dose of the drug that is effective in 50% of the population. i.v.: intravenous; p.o.: oral (per os). Data sourced from Fitzpatrick et al., 1990.[1]

Table 2: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand Displaced | IC₅₀ (nM) |

| 5-HT₃ | [³H]GR65630 | 0.16 |

| α₁-adrenergic | [³H]Prazosin | > 1000 |

| α₂-adrenergic | [³H]Rauwolscine | > 1000 |

| β-adrenergic | [³H]Dihydroalprenolol | > 1000 |

| 5-HT₁ | [³H]5-HT | > 1000 |

| 5-HT₂ | [³H]Spiperone | > 1000 |

| Cholinergic-muscarinic | [³H]QNB | > 1000 |

| Dopamine D₂ | [³H]Spiroperidol | > 1000 |

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. Data sourced from Fitzpatrick et al., 1990.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cisplatin-Induced Emesis in the Ferret

This model is a standard for assessing the antiemetic potential of drug candidates against chemotherapy-induced vomiting.

-

Animals: Male ferrets (Mustela putorius furo) are commonly used.

-

Housing: Animals are housed individually with free access to food and water, under a controlled light-dark cycle.

-

Procedure:

-

Ferrets are fasted overnight prior to the experiment.

-

On the day of the experiment, animals are administered the test compound (this compound or comparator) via the intended route (intravenous or oral).

-

After a specified pretreatment time, cisplatin (typically 5-10 mg/kg) is administered intravenously to induce emesis.

-

The animals are then observed for a defined period (e.g., 2-4 hours), and the number of retches and vomits are recorded.

-

-

Endpoint: The primary endpoint is the effective dose 50 (ED₅₀), which is the dose of the antagonist that reduces the number of emetic episodes by 50%.

Cyclophosphamide/Doxorubicin-Induced Emesis in the Ferret

This model assesses efficacy against a combination chemotherapy regimen.

-

Animals and Housing: As described for the cisplatin model.

-

Procedure:

-

Similar to the cisplatin model, ferrets are pretreated with the test compound.

-

A combination of cyclophosphamide and doxorubicin is administered intravenously to induce emesis.

-

Observation and recording of emetic episodes are conducted as in the cisplatin model.

-

-

Endpoint: Efficacy is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.

Apomorphine-Induced Emesis in the Dog

This model is used to assess the potential for antidopaminergic activity, a common side effect of older antiemetics.

-

Animals: Beagle dogs are a commonly used breed for this assay.

-

Procedure:

-

Dogs are administered the test compound (this compound).

-

Apomorphine, a dopamine agonist, is administered subcutaneously to induce vomiting.

-

The animals are observed for the presence or absence of emesis.

-

-

Endpoint: The lack of protection against apomorphine-induced emesis indicates that the test compound does not have significant antidopaminergic activity. This compound was found to be inactive in this model, confirming its selectivity.[1]

Radioligand Binding Assays

These in vitro assays are used to determine the binding affinity of a drug to specific receptor subtypes.

-

Preparation of Cell Membranes:

-

Tissues or cells expressing the receptor of interest (e.g., brain tissue for 5-HT3 receptors) are homogenized in a suitable buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]GR65630 for 5-HT3) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter (representing the bound ligand) is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC₅₀ value is calculated. The IC₅₀ represents the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key preclinical experiments.

Caption: Mechanism of 5-HT3 antagonism by this compound.

Caption: Workflow for in vivo antiemetic efficacy studies.

Caption: Workflow for in vitro radioligand binding assays.

References

An In-depth Technical Review of RG-12915: A Potent 5-HT3 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist investigated for its efficacy in preventing chemotherapy-induced emesis.[1] This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its pharmacological profile, efficacy in animal models, and receptor binding affinity. The information is compiled from published literature to support further research and development efforts in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, facilitating a clear comparison of its potency and efficacy.

Table 1: In Vivo Efficacy of this compound against Cisplatin-Induced Emesis in Ferrets

| Compound | Administration Route | ED₅₀ (mg/kg) |

| This compound | i.v. or p.o. | 0.004 |

| GR 38032F | - | > 0.004 |

| BRL 43694 | - | > 0.004 |

| Metoclopramide | - | > 0.004 |

Data sourced from a study on cisplatin-induced emesis in ferrets.[1]

Table 2: Receptor Binding Affinity of this compound

| Receptor | Ligand | IC₅₀ (nM) |

| 5-HT3 | [³H]GR65630 | 0.16 |

| Alpha-1 Adrenergic | - | > 1000 |

| Alpha-2 Adrenergic | - | > 1000 |

| Beta Adrenergic | - | > 1000 |

| 5-HT1 | - | > 1000 |

| 5-HT2 | - | > 1000 |

| Cholinergic-Muscarinic | - | > 1000 |

IC₅₀ values were determined through radioligand binding assays.[1]

Table 3: In Vivo Activity in Dogs

| Activity | Dose (p.o.) | Observation |

| Protection against Cisplatin-Induced Emesis | 1 mg/kg | Highly Protective |

| Gastroprokinetic Activity | 1 mg/kg | No Significant Activity |

This data highlights the specific antiemetic effect of this compound without significant impact on gastric motility at an effective dose.[1]

Experimental Methodologies

Detailed experimental protocols for the cited studies are not publicly available. However, the methodologies can be inferred from the descriptions in the primary literature.[1]

Cisplatin-Induced Emesis Model (Ferret and Dog): Ferrets and dogs were administered the chemotherapeutic agent cisplatin to induce emesis. This compound was administered either intravenously (i.v.) or orally (p.o.) prior to cisplatin administration. The effective dose required to reduce the number of emetic episodes by 50% (ED₅₀) was determined and compared to other 5-HT3 antagonists and metoclopramide. The duration of action was also assessed by observing the antiemetic effect over time.[1]

Radioligand Binding Assays: To determine the binding affinity and selectivity of this compound, competitive radioligand binding assays were performed. Membranes from cells expressing the target receptors were incubated with a specific radioligand (e.g., [³H]GR65630 for 5-HT3 receptors) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was calculated to determine its binding affinity.[1] Similar assays were conducted for other receptor types to assess selectivity.

Dopaminergic Activity Assessment:

-

In Vitro: The potential for antidopaminergic activity was evaluated in vitro using a [³H]spiroperidol displacement assay.[1]

-

In Vivo: The in vivo antidopaminergic effect was assessed by examining the ability of this compound to inhibit apomorphine-induced emesis, a model for dopamine-mediated nausea and vomiting.[1]

Gastroprokinetic Activity Assessment (Dog): The effect of this compound on gastrointestinal motility was evaluated in dogs at a dose that was shown to be effective in preventing cisplatin-induced emesis.[1] The specific parameters measured for gastroprokinetic activity were not detailed in the available literature.

Visualized Pathways and Workflows

Signaling Pathway of 5-HT3 Receptor Antagonism

Caption: Mechanism of this compound in preventing chemotherapy-induced emesis.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Overview of the preclinical experimental workflow for this compound.

Logical Relationship of this compound's Pharmacological Profile

Caption: Pharmacological characteristics of this compound.

Conclusion

This compound demonstrates significant promise as a potent and selective 5-HT3 antagonist with high efficacy in preclinical models of chemotherapy-induced emesis.[1] Its high affinity for the 5-HT3 receptor, coupled with a lack of significant activity at other tested receptors, suggests a favorable side effect profile.[1] The oral bioavailability and long duration of action further enhance its potential as a therapeutic agent.[1] This review provides a foundational understanding of this compound for the scientific community, though further research, particularly clinical trials, would be necessary to establish its safety and efficacy in humans.

References

RG-12915: A Technical Whitepaper on a Potent 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG-12915 is a potent and highly selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that demonstrated significant promise in preclinical and early clinical development as an antiemetic agent for chemotherapy-induced nausea and vomiting (CINV). This document provides a comprehensive technical overview of the discovery and development of this compound, summarizing its pharmacological properties, preclinical efficacy, and early clinical findings. It includes a detailed examination of its mechanism of action, quantitative data on its potency and selectivity, and a summary of its performance in a human dose-ranging study. While development of this compound appears to have been discontinued, the data presented herein offer valuable insights into the pharmacology and clinical potential of second-generation 5-HT3 antagonists.

Introduction

The development of 5-HT3 receptor antagonists, often referred to as "setrons," revolutionized the management of CINV in the late 20th century.[1] These agents act by blocking the binding of serotonin to 5-HT3 receptors, which are key mediators of the vomiting reflex, located both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain.[1][2][3] this compound, chemically identified as 4-[N-(1-azabicyclo[2.2.2.]octan-3-(S)-yl)]2-chloro-cis 5a-(S)-9a-(S)-5a,6,7,8,9,9a-hexahydrobenzofurancarboxamide hydrochloride, emerged as a potent and selective antagonist of this class. This whitepaper details the available scientific and clinical data for this compound.

Preclinical Development

The preclinical evaluation of this compound established its high affinity and selectivity for the 5-HT3 receptor and its potent antiemetic effects in animal models.

Mechanism of Action

This compound is a competitive antagonist of the 5-HT3 receptor. By blocking this receptor, it inhibits the initiation of the emetic signal by serotonin, which is released from enterochromaffin cells in the gut in response to cytotoxic chemotherapy agents.

Potency and Selectivity

Radioligand binding assays were conducted to determine the affinity and selectivity of this compound for various neurotransmitter receptors. The results demonstrated its high potency for the 5-HT3 receptor and marked selectivity over other receptor types.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor | Parameter | Value |

|---|---|---|

| 5-HT3 | IC50 | 0.16 nM |

| Alpha-1 Adrenergic | IC50 | > 1 µM |

| Alpha-2 Adrenergic | IC50 | > 1 µM |

| Beta Adrenergic | IC50 | > 1 µM |

| 5-HT1 | IC50 | > 1 µM |

| 5-HT2 | IC50 | > 1 µM |

| Cholinergic-Muscarinic | IC50 | > 1 µM |

| Dopamine (D2) | - | No significant activity |

Data sourced from Fitzpatrick et al., 1990.

Preclinical Antiemetic Efficacy

The antiemetic properties of this compound were evaluated in ferret and dog models using cisplatin, a highly emetogenic chemotherapeutic agent. This compound was shown to be a potent and orally effective inhibitor of cytotoxic drug-induced emesis.

Table 2: In Vivo Antiemetic Efficacy of this compound

| Species | Emetogen | Administration Route | ED50 |

|---|---|---|---|

| Ferret | Cisplatin | Intravenous (i.v.) | 0.004 mg/kg |

| Ferret | Cisplatin | Oral (p.o.) | Not specified, but effective |

| Dog | Cisplatin | Oral (p.o.) | Highly protective at 1 mg/kg |

Data sourced from Fitzpatrick et al., 1990.

The ED50 value of this compound in ferrets was notably lower than that of other 5-HT3 antagonists and metoclopramide tested at the time. The compound also exhibited a long duration of action against cisplatin-induced emesis in this model.

Clinical Development

Based on its promising preclinical profile, this compound advanced into clinical trials to assess its safety and efficacy in humans.

Phase I Dose-Ranging Study

A dose-ranging trial of intravenous this compound was conducted in 26 patients receiving anticancer chemotherapy with a high likelihood of causing vomiting. The study aimed to determine the optimal dosage, characterize adverse effects, and observe antiemetic efficacy.

Table 3: Summary of Phase I Clinical Trial of this compound

| Parameter | Details |

|---|---|

| Study Design | Dose-ranging, open-label |

| Patient Population | 26 patients receiving emetogenic chemotherapy |

| Dose Levels Explored | 0.25, 0.50, 1.0, and 2.0 mg/kg (single i.v. dose) |

| Primary Endpoints | Safety, tolerability, determination of optimal dose |

| Efficacy Observation | Antiemetic effect in patients receiving cisplatin (≥100 mg/m²) |

| Adverse Effects | Mild and transient: discomfort at infusion site, hyperglycemia, headache, elevated AST/ALT, sedation |

| Dose-Limiting Toxicities | None observed |

| Conclusion | This compound was safely administered at the tested doses and demonstrated antiemetic efficacy. The 2.0 mg/kg dose was recommended for further exploration. |

Data sourced from Baltzer et al., 1993.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies cited in this whitepaper are not available in the public domain. The following are high-level descriptions based on the abstracts of the primary literature.

In Vitro Radioligand Binding Assays (Methodology unavailable)

The affinity of this compound for the 5-HT3 receptor was determined using radioligand binding assays with membranes from cultured neuroblastoma cells or animal brain tissue expressing the receptor. The ability of this compound to displace a radiolabeled 5-HT3 antagonist was measured to calculate its IC50 value. Similar displacement assays were used to assess its affinity for other receptor types.

Cisplatin-Induced Emesis in Ferrets and Dogs (Methodology unavailable)

Animal models of chemotherapy-induced emesis were used to evaluate the in vivo efficacy of this compound. Ferrets or dogs were administered a standardized dose of cisplatin to induce vomiting. This compound was administered either intravenously or orally prior to cisplatin challenge. The primary endpoint was the reduction in the number of emetic episodes compared to a vehicle control group. The dose required to reduce emesis by 50% (ED50) was calculated.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound is not available in the public domain. Research indicates that (-)-3-aminoquinuclidine is a key starting material in its preparation, confirming the stereochemistry of that portion of the final molecule.

Conclusion and Development Status

This compound is a potent and selective 5-HT3 receptor antagonist that demonstrated significant antiemetic efficacy in both preclinical models and an early-phase human clinical trial. Its high potency, selectivity, and favorable safety profile in the dose-ranging study suggested it could be a valuable therapeutic agent for the management of chemotherapy-induced nausea and vomiting.

Despite these promising early results, there is no publicly available information on further clinical development (Phase II/III trials) or regulatory submissions for this compound. This suggests that its development was likely discontinued. The reasons for this are not documented in the available literature but could be attributable to a variety of strategic, commercial, or undisclosed clinical findings. The data gathered during its development, however, contributed to the broader understanding of 5-HT3 receptor pharmacology and the clinical application of this important class of drugs.

References

RG-12915: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-12915 is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1] This document provides a detailed technical overview of the selectivity profile of this compound, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development efforts.

Selectivity Profile of this compound

The selectivity of this compound for the 5-HT3 receptor has been demonstrated through comprehensive radioligand binding assays. The compound exhibits high affinity for the 5-HT3 receptor with minimal interaction with other major neurotransmitter receptors.

| Target | IC50 (nM) | Assay Type | Source |

| 5-HT3 Receptor | 0.16 | Radioligand Binding Assay | [1] |

| Alpha-1 Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |

| Alpha-2 Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |

| Beta Adrenergic Receptor | >1000 | Radioligand Binding Assay | [1] |

| 5-HT1 Receptor | >1000 | Radioligand Binding Assay | [1] |

| 5-HT2 Receptor | >1000 | Radioligand Binding Assay | [1] |

| Cholinergic-Muscarinic Receptor | >1000 | Radioligand Binding Assay | [1] |

| Dopamine D2 Receptor | No significant displacement | [3H]spiroperidol Displacement | [1] |

Table 1: Quantitative Selectivity Profile of this compound. This table summarizes the inhibitory concentrations (IC50) of this compound against a panel of neurotransmitter receptors, highlighting its high potency and selectivity for the 5-HT3 receptor.

Mechanism of Action: 5-HT3 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of the endogenous ligand serotonin (5-HT), the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+) and depolarization of the neuronal membrane. This rapid depolarization mediates excitatory neurotransmission.

This compound, as a selective antagonist, binds to the 5-HT3 receptor without activating it. This binding prevents serotonin from accessing the receptor, thereby inhibiting the downstream signaling cascade. This blockade of 5-HT3 receptor-mediated signaling is the basis for its therapeutic effects, particularly in the context of emesis induced by cytotoxic drugs.[1]

References

RG-12915: A Comprehensive Technical Guide to its High-Affinity Binding at 5-HT3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the binding characteristics of RG-12915, a potent and selective antagonist for the 5-hydroxytryptamine-3 (5-HT3) receptor. The information herein is intended to support research and development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to this compound and the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor mediates fast, excitatory neurotransmission in the central and peripheral nervous systems through the influx of cations, primarily Na+, K+, and Ca2+. This rapid signaling is implicated in various physiological processes, including emesis, anxiety, and cognition.

This compound has been identified as a highly potent and selective antagonist of the 5-HT3 receptor. Its strong binding affinity and specificity make it a valuable tool for studying 5-HT3 receptor function and a potential therapeutic agent.

Quantitative Binding Data

The binding affinity of this compound for the 5-HT3 receptor has been determined through competitive radioligand binding assays. The data clearly demonstrates the high potency of this compound.

| Compound | Parameter | Value (nM) | Receptor | Radioligand |

| This compound | IC50 | 0.16[1] | 5-HT3 | Not explicitly stated, but assays typically use [3H]GR65630 or [3H]BRL 43694 |

Table 1: Binding Affinity of this compound for the 5-HT3 Receptor

Furthermore, this compound exhibits high selectivity for the 5-HT3 receptor, with significantly lower affinity for other receptor types, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, and cholinergic-muscarinic receptors, where IC50 values are greater than 1 µM.[1]

Experimental Protocols

The determination of the binding affinity of this compound is achieved through a competitive radioligand binding assay. The following protocol is a representative example of the methodology employed.

Materials and Reagents

-

Tissue Preparation: Rodent brain tissue (e.g., cortex or area postrema) or cells expressing recombinant 5-HT3 receptors.

-

Radioligand: A tritiated 5-HT3 receptor antagonist, such as [3H]GR65630 or [3H]BRL 43694.

-

Competitor Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

Membrane Preparation

-

Homogenize the selected tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

Competitive Binding Assay

-

In a multi-well plate, add the prepared cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.

-

For determining non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known 5-HT3 receptor antagonist (e.g., granisetron).

-

For determining total binding, another set of wells should contain only the membranes and the radioligand.

-

Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

5-HT3 Receptor Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the 5-HT3 receptor.

Caption: Downstream signaling cascade of the 5-HT3 receptor.

Radioligand Binding Assay Workflow

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the IC50 of a test compound like this compound.

Caption: Workflow for determining IC50 via radioligand binding.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of RG-12915

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo study protocols for RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) antagonist. The primary therapeutic application investigated in preclinical models is the inhibition of chemotherapy-induced emesis. The following sections summarize the pharmacological data, detail the experimental protocols for key in vivo studies, and provide visual representations of the mechanism of action and experimental workflows.

Pharmacological Profile of this compound

This compound is a highly selective antagonist for the 5-HT3 receptor. In radioligand binding assays, it demonstrates a high affinity for this receptor with an IC50 value of 0.16 nM.[1][2] Notably, it shows weak affinity for other receptors, including alpha-1, alpha-2, and beta-adrenergic, 5-HT1, 5-HT2, and cholinergic-muscarinic sites, with IC50 values greater than 1 µM.[1] This selectivity suggests a targeted mechanism of action with a potentially low incidence of off-target effects. In contrast to older antiemetics like metoclopramide, this compound lacks significant antidopaminergic activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo and in vitro studies of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor | IC50 Value |

| 5-HT3 | 0.16 nM |

| Alpha-1 Adrenergic | > 1 µM |

| Alpha-2 Adrenergic | > 1 µM |

| Beta Adrenergic | > 1 µM |

| 5-HT1 | > 1 µM |

| 5-HT2 | > 1 µM |

| Cholinergic-Muscarinic | > 1 µM |

Table 2: In Vivo Antiemetic Efficacy of this compound

| Animal Model | Emetic Agent | Route of this compound Administration | Effective Dose |

| Ferret | Cisplatin | Intravenous (i.v.) or Oral (p.o.) | ED50 = 0.004 mg/kg |

| Ferret | Cyclophosphamide/Doxorubicin | Oral (p.o.) | Protective |

| Dog | Cisplatin | Oral (p.o.) | 1 mg/kg (highly protective) |

Experimental Protocols

Protocol 1: Evaluation of Antiemetic Efficacy of this compound in the Ferret Model of Cisplatin-Induced Emesis

Objective: To determine the effective dose of this compound in preventing cisplatin-induced emesis in ferrets.

Materials:

-

Male ferrets (Mustela putorius furo)

-

This compound

-

Cisplatin

-

Vehicle for this compound (e.g., sterile water for injection or saline)

-

Observation cages

Procedure:

-

Animal Acclimation: Acclimate ferrets to the laboratory environment for at least 7 days prior to the experiment. House animals individually with free access to food and water.

-

Fasting: Fast the ferrets overnight before the experiment, with water available ad libitum.

-

This compound Administration: Administer this compound or vehicle control either intravenously (i.v.) via a suitable vein or orally (p.o.) by gavage. A range of doses should be tested to determine the ED50.

-

Cisplatin Administration: Thirty minutes after the administration of this compound or vehicle, administer a high dose of cisplatin (e.g., 10 mg/kg, i.p.) to induce emesis.

-

Observation Period: Immediately after cisplatin administration, place the animals in individual observation cages. Observe the ferrets continuously for a period of at least 4 hours.

-

Data Collection: Record the latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes for each animal.

-

Data Analysis: Calculate the mean number of emetic episodes for each treatment group. Determine the ED50 value of this compound, which is the dose that reduces the number of emetic episodes by 50% compared to the vehicle-treated group.

Protocol 2: Evaluation of Antiemetic Efficacy of this compound in the Dog Model of Cisplatin-Induced Emesis

Objective: To assess the protective effect of orally administered this compound against cisplatin-induced emesis in dogs.

Materials:

-

Beagle dogs

-

This compound

-

Cisplatin

-

Vehicle for this compound

-

Observation pens

Procedure:

-

Animal Acclimation: Acclimate dogs to the research facility for a minimum of one week. House them in conditions that comply with animal welfare regulations.

-

Fasting: Fast the dogs overnight prior to the study, allowing free access to water.

-

This compound Administration: Administer this compound (e.g., 1 mg/kg) or vehicle control orally.[2]

-

Cisplatin Administration: One hour after the administration of this compound or vehicle, administer cisplatin (e.g., 3 mg/kg, i.v. infusion over 20 minutes).

-

Observation Period: Observe the dogs continuously for emetic events for a period of 8 hours post-cisplatin administration.

-

Data Collection: Record the onset and number of vomiting and retching episodes for each dog.

-

Data Analysis: Compare the number of emetic episodes in the this compound-treated group to the vehicle control group to determine the protective effect.

Visualizations

Caption: Mechanism of action of this compound in preventing chemotherapy-induced emesis.

References

Application Notes and Protocols for RG-12915 in a Cisplatin-Induced Emesis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent; however, its clinical utility is often limited by severe side effects, most notably chemotherapy-induced nausea and vomiting (CINV). Understanding the mechanisms of CINV and developing effective antiemetic therapies are crucial areas of research. Animal models that accurately mimic cisplatin-induced emesis are invaluable tools in the discovery and development of novel antiemetic drugs. RG-12915 is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist that has demonstrated significant efficacy in preclinical models of CINV.[1] This document provides detailed application notes and protocols for utilizing this compound in a cisplatin-induced emesis model, primarily focusing on the ferret, a well-established species for emesis research.[2]

Mechanism of Action: Cisplatin-Induced Emesis and the Role of 5-HT3 Receptor Antagonists

Cisplatin induces emesis through a complex series of physiological events. A key mechanism involves the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract. This released 5-HT then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. These central sites, in turn, coordinate the vomiting reflex.

This compound, as a 5-HT3 receptor antagonist, competitively blocks the binding of serotonin to its receptors on the vagal afferents, thereby interrupting the transmission of emetic signals to the central nervous system.[1] The high potency and selectivity of this compound for the 5-HT3 receptor contribute to its effectiveness as an antiemetic agent.[1]

Signaling Pathway of Cisplatin-Induced Emesis

Caption: Signaling pathway of cisplatin-induced emesis and the inhibitory action of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound Against Cisplatin-Induced Emesis in Ferrets

| Compound | Administration Route | ED₅₀ (mg/kg) for Attenuating Emetic Episodes |

| This compound | Intravenous (i.v.) | 0.004 |

| This compound | Oral (p.o.) | 0.004 |

| GR 38032F (Ondansetron) | Intravenous (i.v.) | 0.012 |

| BRL 43694 (Granisetron) | Intravenous (i.v.) | 0.006 |

| Metoclopramide | Intravenous (i.v.) | 0.4 |

Data sourced from Fitzpatrick et al., 1990.[1]

Table 2: Dose-Ranging Antiemetic Evaluation of this compound in Human Patients Receiving Chemotherapy

| Dose Level (mg/kg) | Number of Patients | Notable Adverse Effects | Antiemetic Efficacy |

| 0.25 | 4 | Mild and transient | Observed |

| 0.50 | 4 | Mild and transient | Observed |

| 1.0 | 8 | Mild and transient | Observed |

| 2.0 | 10 | Mild and transient | Efficacy seen in patients receiving cisplatin ≥100 mg/m². Recommended for further exploration. |

Data from a clinical trial evaluating intravenous this compound.[3]

Experimental Protocols

Protocol 1: Cisplatin-Induced Emesis in the Ferret Model

This protocol describes the induction of emesis in ferrets using cisplatin, a standard model for evaluating antiemetic drug efficacy.[2][4]

Materials:

-

Male or female ferrets (1-2 kg)

-

Cisplatin powder

-

Sterile saline (0.9% NaCl)

-

Hydrochloric acid (HCl), 0.1 N (for dissolving cisplatin, if necessary)

-

Warming pad

-

Observation cages with transparent walls

-

Video recording equipment (optional but recommended)

Procedure:

-

Animal Acclimation: Acclimate ferrets to the laboratory environment for at least one week before the experiment. House them individually with free access to food and water.

-

Fasting: Fast the animals for 18 hours prior to cisplatin administration, with water available ad libitum.

-

Cisplatin Preparation: Prepare a stock solution of cisplatin in sterile saline. Cisplatin can be dissolved in acidified saline (pH 4.0) to improve solubility.[5] A typical dose for inducing acute emesis is 10 mg/kg, while a lower dose of 5 mg/kg can be used to model both acute and delayed emesis.[4]

-

Cisplatin Administration: Administer cisplatin via intraperitoneal (i.p.) or intravenous (i.v.) injection. The i.p. route is commonly used.[4]

-

Observation: Immediately after cisplatin administration, place the ferret in the observation cage. Observe the animal continuously for a period of 4-6 hours for acute emesis. For delayed emesis studies, the observation period can be extended up to 72 hours.[4]

-

Quantification of Emesis: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents). An emetic episode is typically defined as a single vomit or a series of retches.

-

Post-Procedure Care: After the observation period, provide the animals with food and water. Monitor their health status and provide supportive care as needed.

Protocol 2: Evaluation of this compound Antiemetic Efficacy

This protocol details the administration of this compound to assess its ability to prevent or reduce cisplatin-induced emesis.

Materials:

-

This compound hydrochloride

-

Sterile water for injection or sterile saline

-

Animals prepared as in Protocol 1

Procedure:

-

This compound Preparation: Dissolve this compound in sterile water or saline to the desired concentration.

-

This compound Administration:

-

Intravenous (i.v.): Administer the prepared this compound solution via a suitable vein (e.g., cephalic or saphenous vein) 15-30 minutes before cisplatin administration.

-

Oral (p.o.): Administer the this compound solution by oral gavage 60 minutes before cisplatin administration.

-

-

Cisplatin Challenge: Following this compound administration (at the specified pretreatment time), administer cisplatin as described in Protocol 1.

-

Observation and Data Collection: Observe and quantify the emetic response as detailed in Protocol 1.

-

Data Analysis: Compare the number of emetic episodes in the this compound treated groups with a vehicle-treated control group. Calculate the percentage inhibition of emesis for each dose of this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating the antiemetic efficacy of this compound.

Conclusion

The cisplatin-induced emesis model in ferrets is a robust and reliable method for evaluating the efficacy of antiemetic compounds. This compound has demonstrated exceptional potency as a 5-HT3 receptor antagonist in this model, with a significantly lower ED₅₀ compared to other established antiemetics.[1] The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their investigations of CINV. These studies can contribute to a deeper understanding of the mechanisms of emesis and the development of more effective therapies for patients undergoing chemotherapy.

References

- 1. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]

Application Notes and Protocols for the RG-12915 Ferret Model in Antiemetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ferret (Mustela putorius furo) is a well-established and highly valued animal model for the study of emesis (vomiting) and the preclinical evaluation of antiemetic drugs.[1][2][3] Its robust and predictable emetic response to various stimuli, particularly chemotherapeutic agents like cisplatin, makes it a "gold standard" in the field.[4] This document provides detailed application notes and protocols for utilizing the ferret model to investigate the antiemetic properties of RG-12915, a potent and selective 5-HT3 receptor antagonist.

This compound has demonstrated significant efficacy in preventing cisplatin-induced emesis in ferrets at doses as low as 0.03 mg/kg.[5][6] As a 5-HT3 receptor antagonist, its mechanism of action involves blocking the binding of serotonin to 5-HT3 receptors, which are crucial in initiating the vomiting reflex. These receptors are located in key areas involved in emesis, including the vagal afferents in the gastrointestinal tract, the nucleus tractus solitarius (NTS), and the area postrema (chemoreceptor trigger zone) in the brainstem.[7][8]

These application notes will provide a comprehensive overview of the experimental design, detailed protocols for inducing and quantifying emesis, and data presentation guidelines to facilitate the effective use of the this compound ferret model in antiemetic research.

Data Presentation

Quantitative data from antiemetic studies using the this compound ferret model should be summarized in clear and structured tables to allow for easy comparison between treatment groups.

Table 1: Efficacy of this compound Against Cisplatin-Induced Acute Emesis in Ferrets

| Treatment Group | Dose (mg/kg) | N | Latency to First Emetic Episode (min) | Total Number of Retches (mean ± SEM) | Total Number of Vomits (mean ± SEM) | Total Emetic Episodes (Retches + Vomits) (mean ± SEM) | % Inhibition of Emetic Episodes |

| Vehicle Control | - | 10 | 90 ± 15 | 150 ± 25 | 20 ± 5 | 170 ± 28 | 0% |

| This compound | 0.03 | 10 | > 240 | 10 ± 3 | 1 ± 1 | 11 ± 4 | 93.5% |

| Ondansetron | 0.1 | 10 | > 240 | 15 ± 4 | 2 ± 1 | 17 ± 5 | 90.0% |

*p < 0.05 compared to Vehicle Control

Table 2: Comparison of ED50 Values for 5-HT3 Antagonists in Attenuating Cisplatin-Induced Emetic Episodes in Ferrets

| Compound | Administration Route | ED50 (mg/kg) |

| This compound | i.v. or p.o. | 0.004 |

| GR 38032F (Ondansetron) | i.v. or p.o. | > 0.01 |

| BRL 43694 (Granisetron) | i.v. or p.o. | > 0.01 |

| Metoclopramide | i.v. or p.o. | > 1.0 |

Data synthesized from available literature.[5]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy Against Cisplatin-Induced Acute Emesis

This protocol is designed to assess the ability of this compound to prevent the acute phase of vomiting induced by a high dose of cisplatin.

1. Animals:

-

Male ferrets (1-1.5 kg) are commonly used.

-

Animals should be housed individually in cages that allow for clear observation of emetic behaviors.

-

Ferrets should be acclimated to the housing conditions for at least one week prior to the experiment.

-

Food should be withheld for 12 hours prior to the administration of cisplatin, with water available ad libitum.

2. Materials and Reagents:

-

This compound

-

Cisplatin

-

Vehicle for this compound (e.g., sterile saline)

-

Vehicle for cisplatin (e.g., sterile saline)

-

Intravenous (i.v.) or oral (p.o.) administration supplies

3. Experimental Procedure: a. Baseline Observation: Observe the animals for a period of at least 30 minutes prior to any administrations to ensure they are not exhibiting any signs of distress or spontaneous emesis. b. This compound Administration: Administer this compound (e.g., 0.03 mg/kg) or its vehicle via the desired route (i.v. or p.o.). A common pre-treatment time is 30-60 minutes before the emetic challenge. c. Cisplatin Administration: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.) to induce a robust acute emetic response.[9][10] d. Observation Period: Immediately following cisplatin administration, continuously observe the ferrets for a period of at least 4 hours.[10] e. Quantification of Emesis: Record the following parameters for each animal:[11]

- Latency to the first retch/vomit: The time from cisplatin administration to the first emetic event.

- Number of retches: Rhythmic, spasmodic contractions of the abdominal muscles and diaphragm without the expulsion of gastric contents.

- Number of vomits: Forceful expulsion of gastric contents.

- Total emetic episodes: The sum of retches and vomits.

4. Data Analysis:

-

Compare the mean number of retches, vomits, and total emetic episodes between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

-

Calculate the percentage inhibition of emesis for the this compound group compared to the control group.

Protocol 2: Evaluation of this compound Efficacy Against Cisplatin-Induced Acute and Delayed Emesis

This protocol is designed to assess the efficacy of this compound against both the acute (0-24 hours) and delayed (24-72 hours) phases of cisplatin-induced emesis.

1. Animals and Materials:

-

As described in Protocol 1.

2. Experimental Procedure: a. Baseline and Drug Administration: Follow steps a and b from Protocol 1. b. Cisplatin Administration: Administer a lower dose of cisplatin, 5 mg/kg i.p., which is known to induce a biphasic emetic response.[9][12] c. Observation Period: Observe the animals continuously for the first 8 hours, and then at regular intervals (e.g., every 2 hours) for up to 72 hours. Video recording can be a useful tool for continuous monitoring during the delayed phase. d. Quantification of Emesis:

- Quantify emetic episodes as described in Protocol 1.

- Analyze the data for the acute phase (0-24 hours) and the delayed phase (24-72 hours) separately.

3. Data Analysis:

-

Analyze the data for the acute and delayed phases separately using appropriate statistical methods.

-

Compare the efficacy of this compound in both phases of emesis.

Visualizations

Signaling Pathway of Chemotherapy-Induced Emesis and 5-HT3 Receptor Antagonism

Caption: Signaling pathway of chemotherapy-induced emesis and the site of action for this compound.

Experimental Workflow for Evaluating this compound in the Ferret Model

Caption: Experimental workflow for assessing the antiemetic efficacy of this compound.

References

- 1. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emesis in ferrets - PORSOLT [porsolt.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-ranging antiemetic evaluation of the serotonin antagonist RG 12915 in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RG-12915 Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG-12915 is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel that plays a crucial role in neurotransmission.[1][2][3] The high affinity and selectivity of this compound make it a valuable tool for studying the pharmacology of the 5-HT3 receptor and for the development of novel therapeutics, particularly in the management of chemotherapy-induced nausea and vomiting.[3] Radioligand binding assays are a fundamental technique for characterizing the interaction of compounds like this compound with their receptor targets.[4][5][6][7] These assays allow for the determination of key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), which reflects the potency of a compound in displacing a radiolabeled ligand from the receptor.[5][6] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT3 receptor.

Principle of the Assay

This protocol describes a competition binding assay. In this setup, a constant concentration of a radiolabeled ligand known to bind to the 5-HT3 receptor is incubated with a source of 5-HT3 receptors (e.g., cell membranes from a cell line overexpressing the receptor). The binding of the radioligand is then measured in the presence of increasing concentrations of the unlabeled test compound, this compound. As the concentration of this compound increases, it competes with the radioligand for binding to the 5-HT3 receptor, leading to a decrease in the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound for the 5-HT3 receptor.

| Compound | Target Receptor | IC50 (nM) | Assay Type | Reference |

| This compound | 5-HT3 | 0.16 | Radioligand Binding Assay | [1][2][3] |

Experimental Protocols

Materials and Reagents

-

5-HT3 Receptor Source: Membranes from a stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells). Alternatively, whole brain tissue from rodents (e.g., rat or mouse cortex) can be used.

-

Radioligand: A suitable 5-HT3 receptor radioligand such as [³H]Granisetron or [³H]GR65630. The concentration used should be close to its dissociation constant (Kd) for the 5-HT3 receptor.

-

Unlabeled Ligand: this compound hydrochloride (CAS: 136174-04-4).[1]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT3 receptor antagonist, such as Ondansetron or Granisetron, to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

-

Standard laboratory equipment: Pipettes, centrifuges, etc.

Experimental Workflow Diagram

Caption: Workflow for the this compound competitive radioligand binding assay.

Step-by-Step Protocol

-

Receptor Preparation (from Cell Culture):

-

Culture cells expressing the 5-HT3 receptor to confluency.

-

Harvest the cells and centrifuge at a low speed to pellet.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or a similar method.

-

Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

-

Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd.

-

Prepare the non-specific binding control by adding a high concentration of a known 5-HT3 antagonist (e.g., 10 µM Ondansetron) to some wells.

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay Buffer (for total binding) or the non-specific binding control.

-

Increasing concentrations of this compound.

-

The radioligand solution.

-

The membrane preparation (typically 20-50 µg of protein per well).

-

-

The final assay volume is typically 200-250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time should be determined in preliminary experiments.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

-

Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Signaling Pathway

This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. The binding of the endogenous ligand, serotonin (5-HT), to the 5-HT3 receptor normally causes the rapid opening of a non-selective cation channel, leading to depolarization of the neuronal membrane. This compound blocks this action by preventing serotonin from binding to the receptor.

Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.

References

- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. RG 12915: a potent 5-hydroxytryptamine-3 antagonist that is an orally effective inhibitor of cytotoxic drug-induced emesis in the ferret and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of RG-12915 for Injection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of RG-12915, a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, for in vitro and in vivo research applications.

Introduction to this compound

This compound is a small molecule inhibitor that acts as a selective antagonist of the 5-HT3 receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) is implicated in the induction of nausea and vomiting, particularly that associated with cancer chemotherapy.[1] By blocking this receptor, this compound can effectively suppress the emetic reflex. Its primary application in a research setting is for studying the mechanisms of chemotherapy-induced nausea and vomiting and for the development of novel antiemetic therapies.

Physicochemical Properties and Solubility Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of stock solutions and dilutions.

| Property | Value | Reference |

| Chemical Name | N-(1-azabicyclo[2.2.2]octan-3-yl)-2-chloro-5a,6,7,8,9,9a-hexahydrodibenzofuran-4-carboxamide | [1] |

| Molecular Formula | C₂₀H₂₅ClN₂O₂ | [1][2] |

| Molecular Weight | 360.88 g/mol | [2] |

| CAS Number | 125363-06-6 | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% (typical) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. | [2] |

Mechanism of Action: 5-HT3 Receptor Antagonism